Cas no 4319-56-6 (Deoxycorticosterone 21-Glucoside)

Deoxycorticosterone 21-Glucoside is a steroid glucoside derivative formed by the conjugation of deoxycorticosterone with a glucose moiety at the 21-position. This modification enhances the compound's solubility in aqueous environments while retaining the biological activity associated with the parent steroid. The glucoside linkage improves metabolic stability, making it a valuable intermediate in steroid research and pharmaceutical applications. Its structural features allow for targeted delivery and controlled release in physiological systems. The compound is primarily utilized in biochemical studies to investigate corticosteroid metabolism and receptor interactions, offering insights into hormonal regulation and potential therapeutic developments.
Deoxycorticosterone 21-Glucoside structure
4319-56-6 structure
Product name:Deoxycorticosterone 21-Glucoside
CAS No:4319-56-6
MF:C27H40O8
Molecular Weight:492.6017
CID:928826
PubChem ID:630295

Deoxycorticosterone 21-Glucoside 化学的及び物理的性質

名前と識別子

    • 21-hydroxy-4-pregnene-3,20-dione 21-glucoside
    • 4-PREGNEN-21-OL-3, 20-DIONE GLUCOSIDURONATE
    • Deoxycorticosterone 21-glucoside
    • 21-Pivaloyloxy-pregn-4-en-3,20-dion
    • 21-pivaloyloxy-pregn-4-ene-3,20-dione
    • cortexonem
    • deoxycorticosterone pivalate
    • deoxycortonepivalate
    • Desoxycortisone pivalate
    • desoxycortone 21-D-glucoside
    • desoxycortone pivalate
    • DOC PIVALATE
    • docp
    • neodin-depositum
    • Percorten pivalate
    • percortenm
    • 4-Pregnen-21-ol-3,20-dione glucoside
    • NS00014821
    • 3,20-Dioxopregn-4-en-21-yl hexopyranoside #
    • 10,13-dimethyl-17-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
    • CHEBI:177788
    • 4319-56-6
    • Deoxycorticosterone 21-Glucoside
    • インチ: InChI=1S/C27H40O8/c1-26-9-7-15(29)11-14(26)3-4-16-17-5-6-19(27(17,2)10-8-18(16)26)20(30)13-34-25-24(33)23(32)22(31)21(12-28)35-25/h11,16-19,21-25,28,31-33H,3-10,12-13H2,1-2H3
    • InChIKey: SMSMUZPFFJLROV-UHFFFAOYSA-N
    • SMILES: CC12CCC3C(CCC4=CC(=O)CCC34C)C1CCC2C(=O)COC1OC(CO)C(O)C(O)C1O |t:8|

計算された属性

  • 精确分子量: 492.272
  • 同位素质量: 492.272
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 8
  • 重原子数量: 35
  • 回転可能化学結合数: 5
  • 複雑さ: 886
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 11
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 134Ų
  • XLogP3: 1.3

じっけんとくせい

  • 密度みつど: 1.32
  • Boiling Point: 709°C at 760 mmHg
  • フラッシュポイント: 234.8°C
  • Refractive Index: 1.595
  • PSA: 113.29000
  • LogP: 2.54770

Deoxycorticosterone 21-Glucoside Security Information

  • WGKドイツ:3
  • 储存条件:−20°C

Deoxycorticosterone 21-Glucoside Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
D232708-5mg
Deoxycorticosterone 21-Glucoside
4319-56-6
5mg
$ 178.00 2023-09-08
TRC
D232708-50mg
Deoxycorticosterone 21-Glucoside
4319-56-6
50mg
$ 1386.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-234526-10 mg
Deoxycorticosterone 21-glucoside,
4319-56-6
10mg
¥2,783.00 2023-07-10
TRC
D232708-25mg
Deoxycorticosterone 21-Glucoside
4319-56-6
25mg
$ 804.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-234526-10mg
Deoxycorticosterone 21-glucoside,
4319-56-6
10mg
¥2783.00 2023-09-05

Deoxycorticosterone 21-Glucoside 関連文献

Deoxycorticosterone 21-Glucosideに関する追加情報

Deoxycorticosterone 21-Glucoside (CAS No. 4319-56-6): A Comprehensive Overview

Deoxycorticosterone 21-Glucoside, chemically identified by the CAS number 4319-56-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This glucoside derivative of deoxycorticosterone has garnered attention due to its unique structural properties and potential biological activities. Deoxycorticosterone itself is a corticosteroid hormone that plays a crucial role in the regulation of electrolyte balance and blood pressure. The addition of a glucose moiety at the 21-position modifies its pharmacokinetic profile, making it a subject of extensive research for therapeutic applications.

The molecular structure of Deoxycorticosterone 21-Glucoside consists of a corticosteroid backbone linked to a glucose unit via a glycosidic bond. This modification enhances the solubility and stability of the compound, which is a critical factor in drug formulation and delivery. The glucoside group also influences the metabolic pathways by which the compound is processed within the body, potentially leading to prolonged half-life and improved bioavailability.

Recent studies have explored the pharmacological properties of Deoxycorticosterone 21-Glucoside, particularly its interaction with steroid receptors and its potential role in modulating inflammatory responses. Research indicates that this compound may exhibit anti-inflammatory effects comparable to other corticosteroids but with a reduced risk of side effects such as immunosuppression. The glucoside moiety appears to interfere with the binding affinity for certain enzymes that metabolize corticosteroids, thereby prolonging the therapeutic effect.

In vitro studies have demonstrated that Deoxycorticosterone 21-Glucoside can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that the compound may be effective in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary animal models have shown promising results in reducing inflammation without causing significant systemic side effects.

The synthesis of Deoxycorticosterone 21-Glucoside involves a multi-step chemical process that requires precise control over reaction conditions to ensure high yield and purity. The key step in this synthesis is the glycosylation reaction, where glucose is introduced at the 21-position of deoxycorticosterone. Advanced techniques in organic synthesis, such as enzymatic glycosylation using glycosyltransferases, have been employed to improve the efficiency and selectivity of this reaction.

The pharmacokinetic profile of Deoxycorticosterone 21-Glucoside has been thoroughly investigated to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Studies have shown that this compound exhibits slower clearance from the bloodstream compared to native deoxycorticosterone, indicating a longer duration of action. This extended half-life could reduce the frequency of dosing required for therapeutic efficacy, enhancing patient compliance.

The potential therapeutic applications of Deoxycorticosterone 21-Glucoside extend beyond anti-inflammatory treatments. Research is ongoing to explore its efficacy in managing conditions related to hormonal imbalances, such as hypertension and edema. The compound's ability to modulate cortisol receptor activity without significant mineralocorticoid effects makes it an attractive candidate for developing novel therapeutics in endocrinology.

Regulatory considerations play a crucial role in the development and commercialization of Deoxycorticosterone 21-Glucoside. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced under controlled conditions that meet safety and quality standards. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in human subjects, with an aim to obtain regulatory approval for specific indications.

The future prospects for Deoxycorticosterone 21-Glucoside are promising, with ongoing research focusing on optimizing its pharmacological properties and exploring new therapeutic avenues. Advances in drug delivery systems may further enhance its bioavailability and targeted action, making it an even more effective treatment option. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into clinical practice.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd